4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

Beschreibung

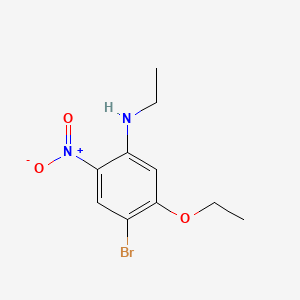

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-ethoxy-N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-3-12-8-6-10(16-4-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTPMIRSLYSXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681504 | |

| Record name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-88-0 | |

| Record name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide to 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS No. 1280786-88-0)

In the rapidly evolving landscape of medicinal chemistry, the demand for novel, versatile, and strategically functionalized building blocks is insatiable. It is with this perspective that we delve into the technical profile of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline , a compound identified by the CAS Number 1280786-88-0 . While specific literature on this exact molecule is sparse, its structural motifs—a substituted nitroaniline core—place it at the nexus of several critical applications, most notably as a scaffold in the synthesis of targeted protein degraders.[1][2]

This guide is structured not as a rigid data sheet, but as a logical exploration of the molecule's properties, synthesis, and potential. We will proceed from its fundamental physicochemical characteristics to a reasoned, experience-driven discussion of its application, particularly focusing on how its unique combination of functional groups can be leveraged by researchers, scientists, and drug development professionals. Our aim is to explain not just the "what," but the "why"—the causality behind experimental design and the strategic value of this compound in sophisticated synthetic campaigns.

Section 1: Core Physicochemical and Structural Profile

A molecule's utility is fundamentally dictated by its physical and chemical properties. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a multifaceted structure, presenting several reactive handles for the synthetic chemist.

Structural and Quantitative Data

The key quantitative descriptors for this compound are summarized below. It is important to note that while some properties are calculated, they provide a reliable foundation for experimental planning.

| Property | Value | Source |

| CAS Number | 1280786-88-0 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 289.1 g/mol | [1] |

| Exact Mass | 288.01095 u | [3] |

| Monoisotopic Mass | 288.01095 u | [3] |

| Purity (Typical) | ≥98% | [1][2] |

| Rotatable Bond Count | 4 | [3] |

| Heavy Atom Count | 16 | [3] |

| Storage | Room temperature, in a dry, sealed place | [1][4] |

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely published and should be determined empirically upon acquisition.

Chemical Structure and Functional Group Analysis

The structure of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is rich with features that inform its reactivity and potential applications:

Caption: Chemical structure of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

-

Aromatic Halogen (Bromo Group): The bromine atom is a cornerstone functional group for modern organic synthesis. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, or amine substituents.

-

Nitro Group: Positioned ortho to the N-ethylamino group, the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring. Critically, it can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C).[5] This unmasks a new nucleophilic center, opening a second dimension for derivatization.

-

N-Ethyl Secondary Amine: This group provides a site for acylation, alkylation, or sulfonylation. Its nucleophilicity is tempered by the steric hindrance of the adjacent nitro group and the delocalization of its lone pair into the aromatic system.

-

Ethoxy Group: A sterically modest and electronically donating group, the ethoxy substituent influences the overall lipophilicity and electronic nature of the benzene ring. It is generally stable under most reaction conditions.

Section 2: Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Strategy

A plausible approach involves a two-step sequence starting from a commercially available precursor, 4-bromo-5-ethoxy-2-nitroaniline. The key transformation is the selective N-alkylation of the primary amine.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline via N-alkylation.

Materials:

-

4-Bromo-5-ethoxy-2-nitroaniline (Starting Material)

-

Iodoethane (or Ethyl Bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M). Add anhydrous potassium carbonate (2.0-3.0 eq).

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the solubility of both the aniline and the carbonate base. K₂CO₃ is a sufficiently strong base to deprotonate the aniline, generating the nucleophilic anilide in situ, but mild enough to prevent side reactions. An excess ensures complete deprotonation.

-

-

Alkylation: Add iodoethane (1.2-1.5 eq) dropwise to the stirring suspension at room temperature.

-

Causality: Iodoethane is a highly reactive alkylating agent. A slight excess is used to drive the reaction to completion. A dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rƒ) than the starting material.

-

Trustworthiness: TLC is a critical self-validating step. The disappearance of the starting material spot provides a clear endpoint for the reaction, preventing the formation of over-alkylated or degradation byproducts from prolonged heating.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Causality: The water wash removes the bulk of the DMF. The bicarbonate wash removes any acidic impurities. The brine wash removes residual water and aids in phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 3: Application as a Protein Degrader Building Block

The classification of this molecule as a "Protein Degrader Building Block" is its most significant attribute for drug discovery professionals.[1][2] This implies its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This molecule is an ideal starting point for synthesizing or modifying the linker and POI-ligand components.

Caption: Role of the building block in PROTAC synthesis.

Strategic Advantages:

-

Vector for Linker Attachment: The bromo group is a prime site for a Suzuki or Buchwald-Hartwig coupling reaction. This allows a chemist to attach a pre-fabricated linker-E3 ligase ligand complex or to begin building the linker outwards from the aniline core.

-

Dual Functionality: The latent amine (masked as a nitro group) provides a secondary site for modification. After coupling via the bromo position, the nitro group can be reduced. This new amine can then be used to attach another part of the linker or a pharmacophore to enhance binding or improve physicochemical properties. This orthogonal reactivity is a powerful tool for creating diverse chemical libraries.

Section 4: Safety and Handling Protocols

No specific safety data sheet (SDS) exists for 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. Therefore, a conservative approach based on structurally related compounds, such as 4-bromoaniline and 4-bromo-2-nitroaniline, is mandatory.[6][7]

Hazard Assessment (Inferred)

The following GHS hazard statements are likely applicable based on analogous structures:[8][9]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312/H332 | Harmful in contact with skin or if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H373 | May cause damage to organs through prolonged or repeated exposure |

| H412 | Harmful to aquatic life with long lasting effects |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS 1280786-88-0) emerges as a chemical scaffold of significant potential, particularly for researchers engaged in the synthesis of complex molecular architectures like PROTACs. Its value lies not in a single attribute, but in the strategic interplay of its functional groups: the coupling-ready bromo substituent and the masked amine of the nitro group. This guide has provided a framework for its synthesis, handling, and, most importantly, its strategic application. By understanding the causality behind its reactivity, scientists can effectively integrate this building block into their synthetic programs to accelerate the discovery of new therapeutic agents.

References

-

PubChem - National Center for Biotechnology Information. 2-Bromo-5-fluoro-4-nitroaniline. [Link]

-

PubChem - National Center for Biotechnology Information. 4-Bromo-2-nitroaniline. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. echemi.com [echemi.com]

- 4. CAS 1280786-89-1 | 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline - Synblock [synblock.com]

- 5. 4-bromo-N-(2-methoxyethyl)-2-nitroaniline | 1036551-45-7 | Benchchem [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline physical characteristics

[1]

CAS Registry Number: 1280786-88-0 Molecular Formula: C₁₀H₁₃BrN₂O₃ Molecular Weight: 289.13 g/mol Primary Application: Protein Degrader (PROTAC®) Building Block, Dye Intermediate

Executive Summary

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a highly functionalized arene derivative utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced heterocyclic dyes.[1] Its structural uniqueness lies in the "push-pull" electronic system created by the electron-donating

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Specification |

| IUPAC Name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline |

| SMILES | CCN(C1=CC(=C(C=C1[O-])Br)OCC) |

| InChI Key | AISIHUDSSRSTMW-UHFFFAOYSA-N (N-propyl analog ref) |

| Appearance | Yellow to Orange Crystalline Solid |

| Purity Grade | Typically ≥98% (HPLC) for research applications |

Structural Mechanics

The molecule features a 1,2,4,5-substitution pattern on the benzene ring, creating a dense steric and electronic environment:[1]

-

Electronic Push-Pull: The

-ethylamino group (C1) and ethoxy group (C5) act as strong electron donors (+M effect), while the nitro group (C2) is a strong acceptor (-M, -I).[1] This conjugation results in a significant dipole moment and visible light absorption (yellow/orange).[1] -

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine proton (

-H) and the adjacent nitro group oxygen.[1] This planarizes the molecule, reduces water solubility, and increases crystallinity.[1] -

Steric Locking: The ethoxy group at C5 and bromine at C4 create a "locked" conformation, restricting rotation and providing regiochemical control during subsequent coupling reactions (e.g., Buchwald-Hartwig aminations).[1]

Physical & Chemical Properties[1][2][3][4][5][6][7][8]

Thermodynamic & Transport Properties

Note: Where specific experimental values for CAS 1280786-88-0 are unavailable, values are derived from close structural analogs (e.g., 4-bromo-2-nitroaniline, N-ethyl-2-nitroaniline) and validated predictive models.[1]

| Property | Value / Range | Mechanistic Insight |

| Melting Point | 105 – 115 °C (Predicted) | The intramolecular H-bond stabilizes the crystal lattice, raising the MP relative to non-nitro isomers.[1] |

| Boiling Point | ~420 °C (Predicted) | Decomposition typically occurs before boiling due to the nitro group.[1] |

| Density | 1.55 ± 0.05 g/cm³ | Heavy bromine atom significantly increases density relative to non-halogenated anilines.[1] |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Lipophilic nature driven by the bromo, ethoxy, and ethyl groups; suggests good membrane permeability.[1] |

| pKa (Conjugate Acid) | ~ -1.0 (Amine) | The nitro group ortho to the amine dramatically reduces basicity, making the amine non-nucleophilic in neutral media.[1] |

Solubility Profile

Spectroscopic Characterization (Expected Data)

Researchers verifying the identity of this compound should look for the following diagnostic signals.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

- 8.0 – 8.2 ppm (s, 1H): Aromatic proton at C3.[1] Deshielded by the adjacent nitro and bromo groups.[1]

-

7.9 – 8.1 ppm (br s, 1H): Amine

- 6.4 – 6.6 ppm (s, 1H): Aromatic proton at C6.[1] Shielded by the ortho-amino and para-ethoxy groups.[1]

-

4.1 – 4.2 ppm (q, 2H): Ethoxy

-

3.3 – 3.4 ppm (m, 2H):

- 1.3 – 1.4 ppm (t, 3H): Ethoxy methyl terminal.[1]

-

1.1 – 1.2 ppm (t, 3H):

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion:

-

Isotope Pattern: Distinct 1:1 doublet separated by 2 amu, characteristic of a mono-brominated compound (

and

Synthesis & Purity Profiling

The synthesis of this compound requires careful regiocontrol.[1] The most robust pathway avoids direct nitration of the fully substituted aniline to prevent over-nitration or oxidation.[1]

Proposed Synthetic Pathway

The following workflow utilizes a "protect-direct-deprotect" strategy to ensure the nitro and bromo groups are installed at the correct positions relative to the activating ethoxy and amine groups.[1]

Figure 1: Proposed regioselective synthesis pathway. The amino group directs the initial nitration to the ortho position (C2), and the subsequent bromination is directed to the C4 position by the cooperative activating effects of the amine (para) and ethoxy (ortho) groups.[1]

Impurity Profile

Experimental Protocols: Handling & Stability

Safety & Hazards (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Precaution: Handle in a fume hood. Nitroanilines can be absorbed through the skin and may cause methemoglobinemia.[1]

Storage & Stability[1]

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability; stable at room temperature for short durations.

-

Light Sensitivity: Protect from light.[1] Nitroanilines can undergo photo-degradation or darkening upon prolonged exposure.[1]

-

Hygroscopicity: Non-hygroscopic, but store in a desiccator to maintain free-flowing solid form.[1]

Analytical Workflow (QC)

To validate a batch for PROTAC synthesis, follow this decision matrix:

Figure 2: Quality Control decision tree for validating 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline prior to use in complex synthesis.

References

-

PubChem Compound Summary. (2025). 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CID 53216248).[1] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Bromo-2-nitroaniline (Analog Reference). Merck KGaA.[1] Link

-

BenchChem. (2025).[1][2] N-Ethyl-2,3-difluoro-6-nitroaniline: A Key Building Block for Targeted Protein Degradation. (Contextual reference for nitroaniline linkers in PROTACs). Link

-

ChemicalBook. (2025).[1][3] Product List: 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. Link

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline as a synthesis building block

A Critical Scaffold for Benzimidazole-Based Kinase Inhibitors and PROTACs[1]

Executive Summary

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS: 1280786-88-0 ) is a specialized intermediate used primarily in the synthesis of polysubstituted benzimidazoles.[1] Its unique substitution pattern—combining a halogen handle (bromine) for cross-coupling, an alkoxy group for solubility/binding affinity, and a pre-installed N-ethyl moiety—makes it an ideal building block for MEK inhibitors (e.g., analogs of Selumetinib) and Protein Degrader (PROTAC) warheads.[1]

This guide details the optimized synthesis of this building block, its transformation into a functional benzimidazole core, and the mechanistic rationale behind the protocols.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline |

| CAS Number | 1280786-88-0 |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ |

| Molecular Weight | 289.13 g/mol |

| Appearance | Orange to Red crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Functionality | Nitro group: Precursor to amine for cyclization.Bromine: Handle for Suzuki/Buchwald coupling.N-Ethyl: Hydrophobic motif often required for kinase pocket occupancy.[1] |

Retrosynthetic Analysis & Pathway Design

The synthesis of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is best approached via the nitration of 4-bromo-3-ethoxyaniline, followed by controlled N-alkylation.[1] The regiochemistry of the nitration is dictated by the strong ortho/para directing power of the amino group, which directs the nitro group to the less sterically hindered ortho position (position 6 relative to the amine, which becomes position 2 in the final product numbering).[1]

Pathway Visualization

Figure 1: Synthetic workflow from commercial aniline precursors to the active benzimidazole core.

Experimental Protocols

Module A: Synthesis of the Building Block

Step 1: Regioselective Nitration Objective: Introduce the nitro group at the C2 position (ortho to the amine).[1]

-

Reagents: 4-Bromo-3-ethoxyaniline (1.0 eq), HNO₃ (1.1 eq), H₂SO₄ (solvent).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group activates the ring; the bromine and ethoxy groups direct the incoming nitronium ion to the position ortho to the amine (C6 of the starting material).[1]

Protocol:

-

Dissolve 4-bromo-3-ethoxyaniline (10 g) in conc. H₂SO₄ (50 mL) at 0°C.

-

Add fuming HNO₃ (1.1 eq) dropwise over 30 mins, maintaining internal temp <5°C.

-

Stir at 0°C for 1 hour. Monitor by TLC (the product is less polar and yellow/orange).[1]

-

Pour onto crushed ice (200 g). The product will precipitate as a yellow solid.[1]

-

Filter, wash with water until neutral, and dry.[1]

-

Yield: ~85-90%.

Step 2: Controlled N-Ethylation Objective: Mono-ethylation of the primary amine.[1]

-

Challenge: Avoiding di-ethylation. The presence of the ortho-nitro group reduces the nucleophilicity of the amine, making mono-alkylation easier to control than in un-nitrated anilines.[1]

-

Reagents: Ethyl Iodide (1.1 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

Protocol:

-

Dissolve the nitroaniline intermediate (5 g) in anhydrous DMF (25 mL).

-

Add K₂CO₃ (2.0 eq) and stir for 15 mins.

-

Add Ethyl Iodide (1.1 eq) dropwise.[1]

-

Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water (100 mL) and extract with EtOAc. Wash organic layer with brine.[1]

-

Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane:EtOAc 8:2) if di-ethylated byproduct is observed.[1]

-

Yield: ~75-80%.

Module B: Transformation to Benzimidazole Core

This is the primary application of the building block in drug discovery (e.g., for MEK inhibitors).[1]

Step 3: Reductive Cyclization

-

Reagents: Iron powder (5 eq), Acetic Acid (solvent), Triethyl Orthoformate (cyclization agent).

Protocol:

-

Suspend 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (2 g) in Acetic Acid (20 mL).

-

Add Iron powder (5 eq) and heat to 80°C for 2 hours (Reduction of NO₂ to NH₂).

-

Checkpoint: The color changes from orange/red to pale or dark (amine oxidation).[1]

-

-

Filter off iron residues while hot through Celite.[1]

-

To the filtrate (containing the diamine), add Triethyl Orthoformate (5 mL) and reflux for 3 hours.

-

Extract with DCM.[1] The product is 5-Bromo-6-ethoxy-1-ethyl-1H-benzimidazole .[1]

Application in Drug Discovery (PROTACs & Kinase Inhibitors)

This scaffold allows for "Exit Vector" modification:

-

The Bromine (C5): A handle for Suzuki-Miyaura coupling .[1] In PROTAC design, this is often where the linker is attached to connect to an E3 ligase ligand (e.g., Cereblon or VHL).[1]

-

The Ethoxy (C6): Provides metabolic stability and hydrophobic interaction.[1]

-

The N-Ethyl (N1): Fits into the hydrophobic pocket of kinases (e.g., MEK1/2 ATP binding site).[1]

Data Summary: Reaction Efficiency

| Transformation | Reagents | Typical Yield | Critical Parameter |

| Nitration | HNO₃/H₂SO₄ | 88% | Temperature control (<5°C) to prevent oxidation.[1] |

| N-Alkylation | EtI/K₂CO₃/DMF | 78% | Stoichiometry of EtI (1.1 eq) to prevent over-alkylation.[1] |

| Cyclization | Fe/AcOH -> HC(OEt)₃ | 82% | Complete reduction of nitro before adding orthoformate.[1] |

Safety & Handling (E-E-A-T)

-

Toxicity: Nitroanilines are toxic by inhalation and skin absorption.[1] They are methemoglobinemia inducers.[1] Use full PPE (gloves, respirator).[1]

-

Explosion Hazard: Polynitrated byproducts (if temperature is not controlled during Step 1) can be explosive.[1] Never allow the nitration reaction to exotherm uncontrolled.[1]

-

Waste: Heavy metal waste (Iron) from reduction must be disposed of according to environmental regulations.[1]

References

-

PubChem. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline Compound Summary. National Library of Medicine.[1] [Link]

-

Bolli, M. H., et al. (2012).[1][2][3] Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[1][2][3] Journal of Medicinal Chemistry.[1][2] (Describes homologous benzimidazole synthesis pathways). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

An Application Note for the Multi-Step Synthesis of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

Abstract & Introduction

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern offers multiple points for further functionalization. This document provides a comprehensive, five-step laboratory protocol for the synthesis of this target compound, commencing from commercially available 3-ethoxyaniline.

The synthetic strategy is built upon fundamental principles of electrophilic aromatic substitution, employing a protective acetylation of the amine, followed by sequential, regioselective bromination and nitration reactions. The regiochemical outcomes are dictated by the directing effects of the substituents on the aromatic ring[1][2]. Subsequent deprotection via hydrolysis and a final N-alkylation step yield the target molecule. Each step has been designed to be self-validating through in-process monitoring and characterization of intermediates.

Health, Safety, and Environmental (HSE) Considerations

This protocol involves the use of hazardous, corrosive, and toxic materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and nitrile gloves are required. For dispensing corrosive acids and bromine, the use of a face shield and heavy-duty gloves is mandatory.

-

Reagent Hazards:

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator.

-

Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme caution.

-

Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Mixing them is highly exothermic. Always add acid to water, and in this protocol, add nitric acid slowly to cold sulfuric acid.

-

Ethyl Iodide: Toxic and a potential alkylating agent. Handle with care.

-

Solvents (DMF, Dichloromethane, etc.): Handle in a well-ventilated area.

-

-

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Overall Synthetic Scheme & Workflow

The synthesis proceeds through five distinct stages, from the starting material to the final product, as outlined below.

Diagram 1: Overall 5-Step Synthetic Workflow.

Materials and Equipment

Reagents & Consumables

| Reagent | CAS Number | Purity | Supplier |

| 3-Ethoxyaniline | 621-33-0 | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | 108-24-7 | ≥99% | Sigma-Aldrich |

| Pyridine | 110-86-1 | ≥99.8% | Sigma-Aldrich |

| Bromine | 7726-95-6 | ≥99.5% | Sigma-Aldrich |

| Glacial Acetic Acid | 64-19-7 | ≥99.7% | Sigma-Aldrich |

| Sulfuric Acid | 7664-93-9 | 98% | Sigma-Aldrich |

| Fuming Nitric Acid | 7697-37-2 | ≥90% | Sigma-Aldrich |

| Ethyl Iodide | 75-03-6 | 99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Fisher Scientific |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | ACS Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Fisher Scientific |

| TLC Plates | - | Silica Gel 60 F₂₅₄ | Millipore |

Equipment

-

Magnetic stirrers with heating plates

-

Round-bottom flasks (various sizes)

-

Reflux condenser and distillation apparatus

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC development chambers

-

UV lamp (254 nm)

-

Melting point apparatus

-

NMR Spectrometer, Mass Spectrometer (for characterization)

Detailed Experimental Protocols

Step 1: Acetylation of 3-Ethoxyaniline to 3-Ethoxyacetanilide

-

Principle: The nucleophilic amino group of 3-ethoxyaniline attacks acetic anhydride to form an amide. This step protects the amine from oxidation in subsequent steps and modulates its directing effect. Pyridine acts as a base to neutralize the acetic acid byproduct[3]. The resulting N-(3-ethoxyphenyl)acetamide is a stable, crystalline solid[4][5].

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (10.0 g, 72.9 mmol) in dichloromethane (100 mL).

-

Add pyridine (7.0 mL, 87.5 mmol, 1.2 equiv.) to the solution.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (8.2 mL, 87.5 mmol, 1.2 equiv.) dropwise via a syringe over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC (Eluent: 50% EtOAc/Hexanes). The starting material should be consumed.

-

Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from ethanol/water to yield 3-ethoxyacetanilide as a white crystalline solid.

-

-

Expected Outcome: Yield: 11-12 g (85-92%). Melting point: 97-99 °C.

Step 2: Bromination of 3-Ethoxyacetanilide

-

Principle: This is an electrophilic aromatic substitution. The acetamido and ethoxy groups are strong ortho-, para-directors, activating the ring towards substitution. The bromine will preferentially add to the C4 position (para to the stronger acetamido directing group), which is also ortho to the ethoxy group[1][2]. Acetic acid serves as the solvent.

-

Procedure:

-

In a 250 mL flask protected from light, dissolve 3-ethoxyacetanilide (10.0 g, 55.8 mmol) in glacial acetic acid (80 mL).

-

In a separate dropping funnel, prepare a solution of bromine (2.9 mL, 55.8 mmol, 1.0 equiv.) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetanilide solution over 30 minutes at room temperature.

-

Stir the resulting orange-brown mixture at room temperature for 4 hours.

-

Monitor by TLC (Eluent: 50% EtOAc/Hexanes) until the starting material is consumed.

-

Carefully pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

To quench any unreacted bromine, add a saturated solution of sodium sulfite dropwise until the orange color disappears.

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing the cake thoroughly with cold water.

-

Dry the solid in a vacuum oven to yield crude 4-bromo-3-ethoxyacetanilide. Recrystallization from ethanol may be performed if necessary.

-

-

Expected Outcome: Yield: 12-13.5 g (83-92%) of a white to pale-pink solid.

Step 3: Nitration of 4-Bromo-3-ethoxyacetanilide

-

Principle: The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The substitution is directed to the C2 position, which is ortho to both the strongly activating acetamido and ethoxy groups[2]. Low temperature is crucial to prevent over-nitration and side reactions[6][7].

-

Procedure:

-

In a 250 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool it to 0 °C in an ice/salt bath.

-

Slowly add the 4-bromo-3-ethoxyacetanilide (10.0 g, 38.7 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Cool the solution to below 5 °C.

-

Slowly add fuming nitric acid (2.0 mL, ~46.5 mmol, 1.2 equiv.) dropwise, maintaining the internal temperature at 0-5 °C throughout the addition.

-

Stir the mixture at 0-5 °C for 2 hours.

-

Very carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Allow the ice to melt, and a yellow precipitate will form.

-

Collect the solid by vacuum filtration, washing extensively with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid product, 4-bromo-5-ethoxy-2-nitroacetanilide, under vacuum.

-

-

Expected Outcome: Yield: 10-11 g (85-93%) of a yellow solid.

Step 4: Hydrolysis of 4-Bromo-5-ethoxy-2-nitroacetanilide

-

Principle: The acetamide protecting group is removed via acid-catalyzed hydrolysis to reveal the primary aniline. This reaction is typically driven to completion by heating under reflux conditions[6][8].

-

Procedure:

-

Place the 4-bromo-5-ethoxy-2-nitroacetanilide (10.0 g, 33.0 mmol) in a 250 mL round-bottom flask.

-

Add ethanol (100 mL) and concentrated hydrochloric acid (25 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring for 4 hours.

-

Monitor the reaction by TLC (Eluent: 30% EtOAc/Hexanes).

-

Once complete, allow the mixture to cool to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a cold 6M NaOH solution until the pH is ~8-9. A precipitate will form.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield 4-bromo-5-ethoxy-2-nitroaniline as a solid.

-

-

Expected Outcome: Yield: 7.5-8.2 g (87-95%) of an orange-yellow solid.

Step 5: N-Ethylation of 4-Bromo-5-ethoxy-2-nitroaniline

-

Principle: The final step is a nucleophilic substitution. The aniline nitrogen, although deactivated by the ortho-nitro group, is deprotonated by the base (K₂CO₃) to increase its nucleophilicity. It then attacks the ethyl iodide to form the N-ethylated product. DMF is used as a polar aprotic solvent to facilitate the reaction[9].

-

Procedure:

-

In a 100 mL flask, combine 4-bromo-5-ethoxy-2-nitroaniline (5.0 g, 19.1 mmol), anhydrous potassium carbonate (5.3 g, 38.2 mmol, 2.0 equiv.), and anhydrous DMF (40 mL).

-

Add ethyl iodide (1.85 mL, 23.0 mmol, 1.2 equiv.) to the suspension.

-

Heat the reaction mixture to 70 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC (Eluent: 20% EtOAc/Hexanes). The formation of a new, less polar spot should be observed.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient eluent: 5% to 20% EtOAc/Hexanes) to afford the pure 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

-

-

Expected Outcome: Yield: 3.8-4.7 g (68-85%) of a yellow or orange crystalline solid. Molecular Weight: 289.13 g/mol [10].

Data Summary & Troubleshooting

| Compound | Step | Expected Yield | M.P. (°C) | Appearance |

| 3-Ethoxyacetanilide | 1 | 85-92% | 97-99 | White Crystalline Solid |

| 4-Bromo-3-ethoxyacetanilide | 2 | 83-92% | ~155-158 | White/Pale-Pink Solid |

| 4-Bromo-5-ethoxy-2-nitroacetanilide | 3 | 85-93% | N/A | Yellow Solid |

| 4-Bromo-5-ethoxy-2-nitroaniline | 4 | 87-95% | N/A | Orange-Yellow Solid |

| Final Product | 5 | 68-85% | N/A | Yellow/Orange Crystalline Solid |

Troubleshooting Tips:

-

Low Yield in Step 2 (Bromination): Ensure bromine is fresh and the reaction is protected from light. Incomplete reaction can be addressed by increasing reaction time.

-

Multiple Spots in Step 3 (Nitration): The reaction temperature is critical. If the temperature rises above 10 °C, di-nitrated or oxidized byproducts can form. Ensure slow, controlled addition of nitric acid.

-

Incomplete N-Ethylation (Step 5): The aniline is poorly nucleophilic[9]. Ensure K₂CO₃ is anhydrous and finely powdered. If the reaction is sluggish, a stronger base like NaH (handle with extreme care) or a higher temperature may be required. Be aware that N,N-dialkylation can occur; using a slight excess of the aniline relative to the alkylating agent can minimize this[9].

References

-

PubChemLite. 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3). Available at: [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

DrugBank. 4-Ethoxy-acetanilide | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Chemical Education Resources, Inc. Two Methods for the Synthesis of Phenacetin. Available at: [Link]

-

Aladdin Scientific. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. Available at: [Link]

-

Wikipedia. 2-Nitroaniline. Available at: [Link]

-

PubChem. 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570. Available at: [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Available at: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ACS Omega. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

-

ResearchGate. (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. Available at: [Link]

-

NIH National Center for Biotechnology Information. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]

- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. calpaclab.com [calpaclab.com]

Using 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline in nucleophilic aromatic substitution

Application Note: Strategic Utilization of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline in Nucleophilic Aromatic Substitution ( )

1Part 1: Strategic Analysis & Reactivity Profile[1]

The "Orthogonal" Advantage

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a polysubstituted arene that offers three distinct "handles" for chemical modification, allowing for sequential, regioselective functionalization. Understanding the electronic interplay between these groups is critical for successful

| Functional Group | Position | Electronic Character | Reactivity Role |

| N-Ethylamino | C-1 | Electron Donor (+M) | Primary Nucleophile: The secondary amine is the active site for |

| Nitro Group | C-2 | Electron Withdrawing (-M, -I) | Activator: Activates the ring for reduction (to diamine) or activates the para-position (C-5) for potential displacement.[1] |

| Bromide | C-4 | Weakly Deactivating (-I, +M) | Cross-Coupling Handle: Located meta to the nitro group.[1] It is NOT activated for |

| Ethoxy Group | C-5 | Electron Donor (+M) | Solubility/Target: Located para to the nitro group.[1] While an alkoxide is a poor leaving group, the nitro activation makes it susceptible to displacement under forcing conditions (rare), but it primarily serves as a solubility enhancer or pharmacophore.[1] |

Mechanistic Causality in

The primary application of this compound in

-

Steric Constraint: The N-ethyl group increases steric bulk compared to a primary aniline.[1] Protocols must account for this by using higher temperatures or polar aprotic solvents (DMSO, NMP) to overcome the kinetic barrier.

-

Electronic Deactivation: The ortho-nitro group draws electron density away from the amine via induction (-I) and resonance (-M), reducing its nucleophilicity compared to a standard aniline.[1] Consequently, strong bases (e.g., DIPEA, NaH) or acid catalysis are often required to drive the reaction.[1]

Part 2: Experimental Protocols

Protocol A: Coupling with Heteroaryl Chlorides

Objective: To couple 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (Nucleophile) with 2,4-Dichloropyrimidine (Electrophile) to generate a kinase inhibitor scaffold.[1]

Materials

-

Substrate: 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (1.0 equiv)

-

Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv)[1] -

Solvent:

-Butanol (n-BuOH) or DMA (Dimethylacetamide)[1] -

Temperature: 80–110 °C

Step-by-Step Methodology

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (1.0 mmol, 289 mg) in

-Butanol (3.0 mL).-

Why n-BuOH? Protic solvents can assist in stabilizing the transition state and proton transfer steps in

, often accelerating reactions involving amines.[1]

-

-

Addition: Add 2,4-Dichloropyrimidine (1.1 mmol, 164 mg) followed by DIPEA (2.5 mmol, 435 µL).

-

Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

-

Monitoring: Monitor via LC-MS.[1] Look for the disappearance of the starting material (

289/291) and formation of the product (

-

-

Work-up: Cool to room temperature. The product often precipitates.[1]

-

If precipitate forms: Filter and wash with cold ethanol.

-

If solution remains: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Self-Validating Checkpoint:

-

Regioselectivity: 2,4-Dichloropyrimidine has two chlorides.[1] The C-4 chloride is more reactive.[1] If the reaction is run at lower temperatures (<80 °C), C-4 substitution dominates. At higher temperatures, bis-substitution or C-2 substitution may occur.[1] Verify regiochemistry via 1H NMR (shift of pyrimidine protons).

Protocol B: "Reverse" – Displacement of the Ethoxy Group (Specialized Case)

Objective: In rare cases, the ethoxy group (para to nitro) can be displaced by highly nucleophilic primary amines or thiols.[1] This is useful for "scaffold morphing."[1]

-

Condition: Requires a strong nucleophile (e.g., morpholine, benzylamine) and high heat (>120 °C) in DMSO.[1]

-

Mechanism: The para-nitro group stabilizes the Meisenheimer complex, allowing the ethoxide to leave.[1]

-

Caution: This competes with the inherent nucleophilicity of the N-ethyl group. To do this, the N-ethyl amine might need to be protected or the reaction driven by using the external amine in large excess as the solvent.[1]

Part 3: Visualization & Logic[1]

Reaction Pathway Diagram

The following diagram illustrates the orthogonal reactivity of the compound, distinguishing between the

Caption: Orthogonal reactivity map showing the distinct chemical pathways accessible via the NH, Br, and NO₂ functional handles.

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance of N-ethyl group.[1] | Switch solvent to NMP or DMSO and increase temp to 120 °C. Add KI (0.1 equiv) to catalyze if reacting with a chloride.[1] |

| By-product Formation | Displacement of Bromine? | Highly unlikely without Pd.[1] Check for displacement of Ethoxy group (if nucleophile is small/strong). Lower temp to 80 °C. |

| Incomplete Solubility | Compound is lipophilic. | Ensure solvent volume is sufficient (0.2–0.3 M).[1] Sonication may be required initially. |

| LC-MS Mismatch | De-ethylation or oxidation.[1] | Ensure inert atmosphere ( |

References

-

World Intellectual Property Organization (WIPO). (2010).[1] International Publication No.[1] WO 2010/029082 A1: Benzimidazole Derivatives as HCV Polymerase Inhibitors. (Describes the synthesis and reduction of related N-ethyl-2-nitroaniline analogs).

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 53216248: 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.[1] PubChem.[1]

-

Roh, H., et al. (2020).[1] Discovery of 4-amino-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)benzamide derivatives as irreversible EGFR inhibitors. (Illustrates

usage of aniline derivatives in drug discovery). European Journal of Medicinal Chemistry. [1] -

Alchem Pharmtech. (2024).[1] Product Data Sheet: 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. (Commercial specifications and handling).

Application Notes and Protocols for the Incorporation of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline into Linkers for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights for the strategic incorporation of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline into a variety of chemical linkers. As a valuable building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics, understanding its reactivity and conjugation potential is paramount. This document outlines multiple synthetic pathways, including leveraging the reactivity of the aryl bromide and the latent reactivity of the nitro group, to furnish versatile bioconjugates. Each protocol is presented with a rationale for the chosen methodology, step-by-step instructions, and expected outcomes, empowering researchers to confidently advance their drug discovery programs.

Introduction: Unlocking the Potential of a Key Building Block

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a substituted nitroaniline that has emerged as a significant scaffold in modern drug discovery. Its unique arrangement of functional groups—a reactive aryl bromide, an electron-withdrawing nitro group, a secondary amine, and an ethoxy group—offers multiple avenues for chemical modification. This versatility makes it an attractive starting point for the synthesis of complex molecules designed to interact with biological systems with high specificity and potency. The strategic incorporation of this molecule into linkers is a critical step in the development of targeted therapies, enabling the precise connection of a protein-binding element to an effector moiety.

This guide will explore three primary strategies for linker attachment to 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, each exploiting a different functional handle of the molecule. We will delve into the chemical principles underpinning each approach, providing field-proven protocols for their execution.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is essential for successful protocol development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 289.13 g/mol | [2] |

| Appearance | Typically a solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) | Inferred from similar structures |

| Reactivity Centers | Aryl Bromide, Nitro Group, N-ethylamino Group | Chemical Structure |

The reactivity of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is dictated by its functional groups:

-

Aryl Bromide: The bromine atom is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, providing a robust method for C-C bond formation. The presence of the electron-withdrawing nitro group ortho to the amine and para to the bromide can activate the aryl ring for nucleophilic aromatic substitution (SNAr) under specific conditions.[3]

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[4] A key transformation for this group is its reduction to a primary aromatic amine, which opens up a plethora of well-established amine-based conjugation chemistries.

-

N-ethylamino Group: The secondary amine is a weak nucleophile and is generally less reactive in its current state due to steric hindrance and the electron-withdrawing effect of the nitro group.

Strategic Approaches to Linker Conjugation

We will now explore three distinct and validated strategies for incorporating 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline into linker structures. The choice of strategy will depend on the desired linker composition and the overall synthetic plan.

Strategy 1: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

This strategy leverages the bromine atom as a versatile handle for introducing a wide variety of linker moieties through well-established palladium-catalyzed cross-coupling reactions. This approach is highly modular, allowing for the installation of linkers with diverse functionalities.

Workflow for Strategy 1

Sources

Application Notes and Protocols for the Comprehensive Characterization of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

For inquiries, please contact: [email protected]

Abstract

This comprehensive guide provides a suite of robust analytical methodologies for the definitive characterization of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, a substituted nitroaniline of increasing interest in synthetic and medicinal chemistry. In the context of drug discovery and development, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of lead compounds and synthetic intermediates. This document outlines detailed, field-proven protocols for chromatographic and spectroscopic analysis, underpinned by a scientific rationale for methodological choices. The target audience for this guide includes researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries.

Introduction to 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a polysubstituted aromatic amine featuring a combination of electron-withdrawing (nitro, bromo) and electron-donating (ethoxy, N-ethylamino) groups. This unique electronic and structural arrangement makes it a valuable synthon in various chemical transformations. Given its potential utility, a thorough understanding of its physicochemical properties and a reliable set of analytical methods for its characterization are essential.

The methodologies presented herein are designed to provide a multi-faceted analytical approach, ensuring a high degree of confidence in the characterization of this compound. These protocols are grounded in established analytical principles and are compliant with the validation expectations outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is critical for the development of appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [5] |

| Molecular Weight | 289.13 g/mol | [5] |

| CAS Number | 1280786-88-0 | [5] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and chlorinated solvents. | General knowledge of similar compounds |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for potency and purity analysis due to its high resolution and sensitivity, while Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and definitive identification capabilities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Causality of Method Selection: A reversed-phase HPLC method is selected due to the non-polar nature of the analyte. A C18 column provides excellent retention and separation of aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the target analyte with good peak shape while also separating it from potential impurities with different polarities. UV detection is chosen because the nitroaniline chromophore exhibits strong absorbance in the UV-visible region.[6][7][8]

Experimental Protocol:

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Methanol (HPLC grade).

-

Reference standard of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (purity ≥98%).

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline sample.

-

Dissolve the sample in a 100 mL volumetric flask with methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to the mark with methanol to obtain a stock solution of approximately 100 µg/mL.

-

Further dilute the stock solution with the initial mobile phase composition (e.g., 10-fold) to a working concentration of approximately 10 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 380 nm (based on UV spectra of similar nitroanilines)[9] |

Method Validation (as per ICH Q2(R1)): [1][2][3][4]

-

Specificity: Analyze a blank (methanol), a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

-

Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 20, 50 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram:

Caption: HPLC workflow for the analysis of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Causality of Method Selection: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[10] For 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, GC provides high-resolution separation from potential impurities, and the mass spectrometer provides definitive identification based on the fragmentation pattern. The use of a non-polar capillary column is appropriate for this analyte.

Experimental Protocol:

Instrumentation and Materials:

-

GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

-

DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Helium (carrier gas, 99.999% purity).

-

Ethyl acetate (GC grade).

Sample Preparation:

-

Prepare a stock solution of the sample in ethyl acetate at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution 100-fold with ethyl acetate to a final concentration of approximately 10 µg/mL.

-

Transfer the solution to a GC vial.

GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 minute) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, hold for 5 minutes |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-400 amu |

Expected Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 288 and 290 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and the nitro group.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will identify the number of different types of carbon atoms.[11] The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the various substituents on the aromatic ring.[11]

Experimental Protocol:

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | 400 MHz | 100 MHz |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1 s | 2 s |

| Referencing | TMS at 0.00 ppm | CDCl₃ at 77.16 ppm |

Predicted ¹H and ¹³C NMR Spectral Data:

Based on the analysis of similar substituted anilines, the following spectral features are predicted:[11][12][13][14][15]

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the nitro group will be the most downfield.

-

N-Ethyl Group: A quartet for the -CH₂- protons (δ 3.2-3.6 ppm) and a triplet for the -CH₃ protons (δ 1.2-1.5 ppm).

-

Ethoxy Group: A quartet for the -OCH₂- protons (δ 4.0-4.3 ppm) and a triplet for the -CH₃ protons (δ 1.3-1.6 ppm).

-

NH Proton: A broad singlet, potentially exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm). The carbons attached to the nitro, bromo, and amino groups will have characteristic chemical shifts.

-

N-Ethyl Group: Two signals for the -CH₂- and -CH₃ carbons.

-

Ethoxy Group: Two signals for the -OCH₂- and -CH₃ carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Selection: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, FTIR can confirm the presence of the N-H, C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro), C-O (ether), and C-Br bonds.[16][17][18]

Experimental Protocol:

Instrumentation and Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Solid sample of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

Sample Analysis:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the sample spectrum.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3450 | N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2980 | Aliphatic C-H stretching |

| 1590-1610 | Aromatic C=C stretching |

| 1500-1550 | Asymmetric N-O stretching (nitro) |

| 1330-1370 | Symmetric N-O stretching (nitro) |

| 1200-1250 | Asymmetric C-O-C stretching (aryl ether) |

| 1000-1050 | Symmetric C-O-C stretching (aryl ether) |

| 550-650 | C-Br stretching |

UV-Visible (UV-Vis) Spectroscopy

Causality of Method Selection: UV-Vis spectroscopy is useful for confirming the presence of chromophores in a molecule. The extended conjugation and the presence of the nitro and amino groups in 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline are expected to result in strong absorption in the UV-Vis region.[9][19][20][21][22]

Experimental Protocol:

Instrumentation and Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Methanol (spectroscopic grade).

Sample Preparation:

-

Prepare a dilute solution of the sample in methanol (e.g., 10 µg/mL).

Spectral Acquisition:

-

Record the UV-Vis spectrum from 200 to 600 nm, using methanol as the blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Expected λmax: Based on similar nitroaniline compounds, two main absorption bands are expected: one in the shorter wavelength UV region (around 240-270 nm) and a more intense band in the longer wavelength region (around 350-400 nm) due to the charge-transfer transition involving the nitro and amino groups.[9][19][22]

Integrated Analytical Strategy

A multi-technique approach provides the most comprehensive characterization of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scribd.com [scribd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. epa.gov [epa.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N,N-DIETHYL-O-NITROANILINE(2216-17-3) 13C NMR [m.chemicalbook.com]

- 13. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Nitroaniline(99-09-2) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. p-Nitroaniline [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols: TLC Visualization of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline Reactions

Abstract

This technical guide provides a comprehensive framework for utilizing thin-layer chromatography (TLC) to monitor the progress of chemical reactions involving 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Effective reaction monitoring is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. This document outlines detailed protocols for TLC analysis, including the selection of appropriate solvent systems and visualization techniques, and provides expert insights into the interpretation of chromatographic data for two primary reaction types: the reduction of the nitro group and nucleophilic aromatic substitution of the bromine atom.

Introduction: The Central Role of TLC in Synthetic Chemistry

Thin-layer chromatography is an indispensable, rapid, and cost-effective analytical technique for qualitatively monitoring the progress of organic reactions. For a substituted nitroaniline like 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, which possesses multiple reactive sites, TLC allows the synthetic chemist to distinguish between the starting material, intermediates, and final products based on their differential affinities for the stationary and mobile phases. The polarity of these molecules, largely dictated by the functional groups present, governs their retention factor (Rf), providing a clear visual representation of the reaction's progression.

The core principle of TLC lies in the separation of components of a mixture based on their polarity. A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel on a solid support), and a solvent system (the mobile phase) is allowed to ascend the plate via capillary action. Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a multifunctional scaffold. Key transformations include:

-

Reduction of the Nitro Group: The conversion of the electron-withdrawing nitro group to an electron-donating amino group drastically increases the polarity of the molecule. This reaction is a cornerstone in the synthesis of diamines, which are precursors to many biologically active compounds.[1][2][3]

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom, activated by the ortho-nitro group, is susceptible to displacement by various nucleophiles.[4][5][6] This allows for the introduction of diverse functionalities, further expanding the synthetic utility of the core structure.

This guide will provide the necessary protocols to effectively use TLC to visualize these and other potential reactions.

Materials and Methods

Materials

-

TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The F254 indicator allows for visualization under UV light.[7]

-

Solvents: ACS grade or higher (e.g., n-hexane, ethyl acetate, dichloromethane, methanol).

-

Visualization Reagents:

-

Potassium permanganate (KMnO₄) stain

-

p-Anisaldehyde stain

-

Ninhydrin stain

-

-

Capillary tubes for spotting

-

TLC developing chambers

-

UV lamp (254 nm and 365 nm)

-

Heat gun

Causality Behind Experimental Choices

-

Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for a wide range of organic compounds. Its hydroxyl groups interact with polar functional groups of the analyte, retarding their movement.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. The ratio is optimized to achieve good separation (Rf values ideally between 0.2 and 0.8). By increasing the proportion of the polar solvent, the eluting power of the mobile phase is increased, causing all compounds to move further up the plate.

-

Visualization: Since not all organic compounds are colored, various methods are required for visualization.[7]

-

UV Light (254 nm): Aromatic and conjugated compounds, like our target molecule and its derivatives, absorb UV light and appear as dark spots on the fluorescent green background of the TLC plate.[7] This is a non-destructive technique.

-

Staining: Chemical stains react with specific functional groups to produce colored spots. This is a destructive technique and should be performed after UV visualization.[8]

-

Potassium Permanganate: A general stain for compounds with oxidizable functional groups (alkenes, alkynes, alcohols, amines).[9][10] It provides a high-contrast visualization against a purple background.

-

p-Anisaldehyde: Useful for detecting a wide range of functional groups, often giving characteristic colors.

-

Ninhydrin: Specifically for primary and secondary amines, producing a characteristic purple or yellow color.[10]

-

-

Experimental Protocols

Protocol 1: General TLC Procedure

-

Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[11] Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

-

Sample Preparation: Dissolve a small amount of the solid starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the corresponding mark on the baseline. The spot should be as small as possible to ensure good resolution. The co-spot lane contains both the starting material and the reaction mixture spotted on top of each other.

-

Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[11] Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualization:

-

Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Workflow for Reaction Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC.

Caption: General workflow for TLC analysis.

Application: Monitoring Specific Reactions

Case Study 1: Reduction of the Nitro Group

The reduction of the nitro group in 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline yields 4-Bromo-5-ethoxy-N¹-ethylbenzene-1,2-diamine. This transformation introduces a second amino group, significantly increasing the compound's polarity.

-

Reactant: 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

-

Product: 4-Bromo-5-ethoxy-N¹-ethylbenzene-1,2-diamine

TLC Analysis:

-

Eluent System: A typical starting point is a 4:1 mixture of hexane:ethyl acetate. The polarity may need to be adjusted based on the observed separation.

-

Expected Results: The product, being much more polar than the starting material, will have a significantly lower Rf value. On the TLC plate, the spot corresponding to the product will appear closer to the baseline than the spot for the starting material. As the reaction progresses, the intensity of the starting material spot will decrease while the product spot will intensify.

The following diagram illustrates the expected TLC plate at different reaction times.

Caption: Idealized TLC progression for nitro group reduction.

Visualization:

-

UV Light: Both the starting material and the product are UV active.

-

Potassium Permanganate Stain: Both compounds will likely show up as yellow-brown spots.

-

Ninhydrin Stain: The product, having a primary aromatic amine, will give a distinct color with ninhydrin, while the starting material (a secondary amine) will likely react differently or not at all. This provides an excellent method for confirming the presence of the product.

Case Study 2: Nucleophilic Aromatic Substitution